Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate
Overview
Description
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its molecular formula
C12H11NO4
and a molecular weight of 233.22 g/mol . It is often used as an intermediate in the synthesis of various pharmaceuticals and has notable chemical properties that make it valuable in different fields.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4,7-dione derivatives, while reduction can produce 7-methoxy-4-hydroxyquinoline-6-carboxylate.
Scientific Research Applications
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate
- 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxylic acid methyl ester
Uniqueness
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .
Properties
IUPAC Name |
methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKSVPGCVLNVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195376 | |
Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205448-65-3 | |
Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205448-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901195376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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